molecular formula C20H21N5O4S B2377417 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide CAS No. 1105229-40-0

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide

Cat. No. B2377417
M. Wt: 427.48
InChI Key: FWZBMFOZBCTURO-UHFFFAOYSA-N
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Description

“1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-3-carboxamide” is a chemical compound that falls within the class of piperazine-derivative drugs known as angiotensin II receptor antagonists1. Its molecular weight is 427.481.


Scientific Research Applications

Synthesis and Biological Activities

  • Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized, displaying strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum. These compounds exhibit promising antiprotozoal properties (Ismail et al., 2004).
  • A series of pyridinylpyrimidines with strongly basic side chains showed activity as amplifiers of phleomycin against Escherichia coli, highlighting their potential in enhancing the effects of existing antimicrobial agents (Brown & Cowden, 1982).
  • The development of sulfonylated furans or imidazo[1,2-a]pyridines through a metal-free three-component domino reaction presented an efficient strategy for preparing these derivatives, which could be useful in various scientific and pharmaceutical applications (Cui et al., 2018).

Structural Characterization and Supramolecular Features

  • The synthesis and structural characterization of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide derivatives revealed their chemical properties and potential in supramolecular and coordination chemistry. This research contributes to understanding the molecular basis for developing new pharmacologically active compounds (Pućkowska et al., 2022).

Novel Fused Heterobicycles and Antimicrobial Agents

  • The synthesis of some substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles explores the creation of new compounds with potential biological and pharmacological activities. This research showcases the innovative approaches taken to expand the library of heterocyclic compounds with potential applications in drug discovery and development (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c21-30(27,28)16-7-5-15(6-8-16)22-20(26)14-3-1-11-25(13-14)19-10-9-17(23-24-19)18-4-2-12-29-18/h2,4-10,12,14H,1,3,11,13H2,(H,22,26)(H2,21,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZBMFOZBCTURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide

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